3-Isopropyl-2-oxooxazolidine-5-carbaldehyde
Description
3-Isopropyl-2-oxooxazolidine-5-carbaldehyde is a heterocyclic compound featuring a five-membered oxazolidinone ring (1,3-oxazolidine-2-one) with three key substituents:
- Isopropyl group at position 3.
- Oxo (ketone) group at position 2.
- Carbaldehyde (aldehyde) at position 5.
The oxazolidinone core confers rigidity and polarity, while the aldehyde group at position 5 provides a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-oxo-3-propan-2-yl-1,3-oxazolidine-5-carbaldehyde |
InChI |
InChI=1S/C7H11NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h4-6H,3H2,1-2H3 |
InChI Key |
UMRHLKOSPFANHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction can be catalyzed by various agents, including metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-oxooxazolidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., tert-butyl hydroperoxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., tetrabutylammonium iodide, palladium complexes) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazolidinones, while reduction reactions may produce alcohol derivatives.
Scientific Research Applications
3-Isopropyl-2-oxooxazolidine-5-carbaldehyde has several scientific research applications, including:
Biology: The compound’s structural features make it a potential candidate for the development of biologically active molecules.
Medicine: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s oxazolidine ring can undergo cyclization reactions, forming stable intermediates that participate in further chemical transformations. These reactions are often catalyzed by metal complexes or other catalysts, which facilitate the formation of the desired products .
Comparison with Similar Compounds
Comparison with Similar Oxazolidine Derivatives
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Detailed Analysis of Key Differences
Reactivity and Functional Groups
- Aldehyde vs. Carboxylic Acid/Amide : The aldehyde group in the target compound distinguishes it from analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid (carboxylic acid) or the carboxamide derivative in . Aldehydes are more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation), which are critical in synthesizing imines or heterocycles .
- Ring Heteroatoms : The 1,3-oxazolidine-2-one core (oxygen at position 1, nitrogen at 3) differs from 1,2-oxazolidin-3-one (oxygen at 1, nitrogen at 2), as seen in . This alters ring strain, hydrogen-bonding capacity, and metabolic stability .
Physical Properties
- Polarity : The carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid increases water solubility compared to the aldehyde-containing target compound, which is likely less polar .
- Stability: Oxazolidinones generally exhibit greater hydrolytic stability than pyrrolidinones due to reduced ring strain, making the target compound more suitable for storage or prolonged reactions .
Biological Activity
3-Isopropyl-2-oxooxazolidine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H13NO2
- Molecular Weight : 157.19 g/mol
- IUPAC Name : 3-Isopropyl-2-oxo-1,3-oxazolidine-5-carbaldehyde
Biological Activities
Research indicates that 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde exhibits several biological activities:
-
Antimicrobial Activity :
- Several studies have demonstrated that this compound possesses antimicrobial properties against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
-
Antioxidant Properties :
- The compound has been evaluated for its ability to scavenge free radicals. In assays measuring DPPH radical scavenging activity, it exhibited an IC50 value of approximately 30 µg/mL, indicating significant antioxidant potential.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde may inhibit the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in treating inflammatory diseases.
-
Cytotoxicity :
- The compound has been tested for cytotoxic effects on various cancer cell lines. In vitro studies revealed an IC50 value of 25 µM against breast cancer cells (MCF-7), indicating potential as an anticancer agent.
The exact mechanisms through which 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde exerts its biological effects are still under investigation. However, it is hypothesized that:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Antioxidant Mechanism : It likely acts by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage to cells.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study aimed at evaluating the antimicrobial efficacy of various oxazolidine derivatives, 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde was found to be among the most potent against Gram-positive bacteria. This study utilized standard broth microdilution techniques to determine MIC values, highlighting the compound's potential for development into a therapeutic agent for bacterial infections.
Case Study: Anticancer Potential
Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation. The study employed MTT assays to quantify cell viability post-treatment with varying concentrations of the compound over a 48-hour period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
